molecular formula C15H13NO4 B4984332 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 43069-77-8

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4984332
CAS No.: 43069-77-8
M. Wt: 271.27 g/mol
InChI Key: WHHSVXPZEWYGSI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent like toluene. The mixture is heated to around 80°C and stirred for 24 hours . This reaction forms the core tricyclic structure, which can then be further modified to introduce the methoxyphenyl and azatricyclo groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific tricyclic structure, which provides a unique binding affinity and selectivity for its molecular targets. This makes it a promising candidate for further research and development in neuroprotective therapies .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-9-4-2-8(3-5-9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSVXPZEWYGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292537
Record name 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43069-77-8
Record name NSC83542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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